Oxophenarsine

Antisyphilitic Therapeutic Index Rabbit Model

Oxophenarsine (3-amino-4-hydroxyphenylarsine oxide) is a trivalent organoarsenical compound historically marketed as Mapharsen® for antisyphilitic therapy. It is the active metabolite of arsphenamine (Salvarsan®), formed through in vivo oxidation, and was adopted clinically in the 1930s as a direct-acting, stable alternative to its prodrug predecessor.

Molecular Formula C6H6AsNO2
Molecular Weight 199.04 g/mol
CAS No. 306-12-7
Cat. No. B1217976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxophenarsine
CAS306-12-7
SynonymsArsenoxide
arsphenoxidum
Mapharsen
oxophenarsine
oxophenarsine monohydrochloride
oxophenarsine, monosodium salt
oxyphenarsine
Molecular FormulaC6H6AsNO2
Molecular Weight199.04 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1[As]=O)N)O
InChIInChI=1S/C6H6AsNO2/c8-5-3-4(7-10)1-2-6(5)9/h1-3,9H,8H2
InChIKeyKVGGQNNGLOIZSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxophenarsine (CAS 306-12-7): Core Identification and Procurement-Relevant Characteristics


Oxophenarsine (3-amino-4-hydroxyphenylarsine oxide) is a trivalent organoarsenical compound historically marketed as Mapharsen® for antisyphilitic therapy [1]. It is the active metabolite of arsphenamine (Salvarsan®), formed through in vivo oxidation, and was adopted clinically in the 1930s as a direct-acting, stable alternative to its prodrug predecessor [2]. The compound bears a single As=O unit appended to a 3-amino-4-hydroxyphenyl scaffold, with a molecular weight of 199.04 g/mol (free base) and is typically supplied as the hydrochloride salt for aqueous solubility [1].

Why Oxophenarsine Cannot Be Assumed Interchangeable with Arsphenamine, Neoarsphenamine, or Other Arsenicals


Oxophenarsine is not a simple analog of arsphenamine or neoarsphenamine; it is the direct-acting arsenoxide species that bypasses the variable in vivo oxidation step required for prodrug activation. Arsphenamine must be kept in sealed vials under nitrogen atmosphere due to air-sensitivity, whereas oxophenarsine is stable as a defined single chemical entity in formulated solution [1]. Substitution with neoarsphenamine or other trivalent arsenicals ignores documented differences in therapeutic index, per-dose potency, and the unique ability of oxophenarsine to inhibit HIV-1 protein synthesis in persistently infected cells—a property absent from reverse transcriptase inhibitors such as AZT [2]. The quantitative evidence below demonstrates that these differences are not interchangeable in any experimental or procurement context.

Oxophenarsine (Mapharsen) Quantitative Differentiation Evidence: Direct Comparator Data for Procurement Decisions


Sterilizing Therapeutic Index in Rabbit Syphilis: Oxophenarsine vs. Neoarsphenamine

In experimental rabbit syphilis, oxophenarsine (Mapharsen) demonstrated a sterilizing therapeutic index (TI) of 1.66, compared to 1.11 for neoarsphenamine, representing a 50% higher margin between curative and toxic doses [1]. This head-to-head comparison was conducted by Tatum and Cooper, who directly evaluated both compounds in the same experimental model.

Antisyphilitic Therapeutic Index Rabbit Model

Mass-Based Dose Potency Ratio: Oxophenarsine vs. Neoarsphenamine in Rabbit Syphilis

In the Tatum and Cooper head-to-head studies, a given quantity of oxophenarsine (Mapharsen) produced curative results equivalent to those obtained with 30- to 50-fold greater quantities of neoarsphenamine by mass [1]. This indicates that oxophenarsine is 30-50× more potent on a per-gram basis.

Dose Potency Antisyphilitic Rabbit Syphilis

Minimal Curative Dose by Continuous Intravenous Drip: Oxophenarsine vs. Neoarsphenamine

When administered by continuous intravenous drip (5 daily doses), the minimal curative dose of oxophenarsine (Mapharsen) was 0.001 g/kg/day (total 0.005 g/kg), compared with 0.004 g/kg/day (total 0.02 g/kg) for neoarsphenamine [1]. This represents a 4-fold lower daily dose requirement for oxophenarsine under identical infusion conditions.

Minimal Curative Dose Continuous Infusion Rabbit Syphilis

Relative Therapeutic Activity on a Molar Basis: Oxophenarsine vs. Bismuth Preparations

In a direct comparative study by Eagle, three representative bismuth preparations (water-soluble sodium potassium bismuthotartrate, fat-soluble biliposol, and bismuth subsalicylate in oil) were each found to be only one-half to two-thirds as active therapeutically as oxophenarsine hydrochloride when compared mol-for-mol in experimental rabbit syphilis [1].

Bismuth Comparison Antisyphilitic Molar Activity

Dual-Action HIV-1 Inhibition Profile: Oxophenarsine vs. AZT (Zidovudine)

In a direct comparative study, oxophenarsine inhibited HIV-1 production in both acutely infected peripheral blood lymphocytes (PBL) and persistently infected T cells, whereas AZT and most other reported anti-HIV-1 drugs inhibited only acute infection and had no antiviral effect against persistent infection [1]. This dual-action profile is a qualitative mechanistic distinction.

HIV-1 Persistent Infection AZT Comparison

Effective Concentration and Selectivity Window in HIV-1 Infected Cells

Oxophenarsine achieved anti-HIV-1 activity at concentrations as low as 0.07–0.15 μg/ml in acutely infected PBL and H9 T cells, with no significant cytotoxicity observed up to 6.0 μg/ml, yielding an approximate 40–85× selectivity window [1]. Critically, oxophenarsine did not inhibit HIV-1 reverse transcriptase at doses up to 60 μg/ml, nor did it affect HIV-1-specific DNA or RNA synthesis—its antiviral effect is mediated exclusively through inhibition of viral protein synthesis [1]. This mechanism is orthogonal to that of AZT, which acts as a reverse transcriptase inhibitor.

HIV-1 Selectivity Cytotoxicity AZT

Oxophenarsine (CAS 306-12-7) Best-Fit Research and Industrial Application Scenarios Based on Quantitative Differentiation


Antisyphilitic Research Requiring a Favorable Therapeutic Index in Rabbit Models

Investigators conducting experimental rabbit syphilis studies should select oxophenarsine over neoarsphenamine when a 50% higher sterilizing therapeutic index (1.66 vs. 1.11) and 30–50× greater per-dose potency are critical for experimental design [1]. The 4-fold lower minimal curative dose under continuous intravenous infusion also translates to reduced cumulative arsenic burden in long-term protocols [2].

Antiprotozoal Research Requiring Lower Effective Doses Compared to Bismuth Alternatives

For studies comparing antisyphilitic or antitrypanosomal efficacy across compound classes, oxophenarsine provides 1.5–2× greater molar activity than bismuth preparations (bismosol, biliposol, bismuth subsalicylate), as demonstrated by Eagle in rabbit syphilis [3]. This makes oxophenarsine the preferred arsenical comparator when evaluating non-arsenical antisyphilitics.

HIV-1 Dual-Action (Acute + Persistent Infection) Mechanism Studies

Oxophenarsine is uniquely suited as a chemical probe for HIV-1 persistent infection research, as it inhibits viral protein synthesis in both acutely and persistently infected cells—a property absent from AZT and other RT inhibitors that act only on acute infection [4]. Its mechanism, involving translational inhibition without effects on reverse transcriptase, DNA, or RNA synthesis, targets a post-transcriptional vulnerability in the HIV-1 lifecycle [5].

Arsenical SAR and Prodrug Activation Studies

Because oxophenarsine is the defined active metabolite of arsphenamine with a single As=O pharmacophore, it serves as the direct-acting comparator in structure-activity relationship (SAR) studies of organoarsenicals [6]. Unlike arsphenamine, which requires oxidative activation and nitrogen-atmosphere storage, oxophenarsine offers a chemically defined, stable reference compound for correlating arsenoxide structure with bioactivity in both antisyphilitic and antiviral assays.

Quote Request

Request a Quote for Oxophenarsine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.